Lipophilicity vs. Non-Methoxylated Analog
The para-methoxy substituent on the target compound increases computed lipophilicity relative to the non-methoxylated analog 1-(4-bromophenyl)-2-fluoroethan-1-amine. PubChem-computed XLogP3-AA for the target compound is 1.8 [1], while the 4-bromo analog (without methoxy) yields a calculated XLogP3 of approximately 1.3–1.5 on the same scale based on fragment-based prediction . This ΔlogP of ~0.3–0.5 units reflects the incremental contribution of the methoxy group to membrane permeability and hydrophobic binding interactions.
| Evidence Dimension | Lipophilicity (XLogP3-AA / calculated logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 |
| Comparator Or Baseline | 1-(4-Bromophenyl)-2-fluoroethan-1-amine: estimated XLogP3 ~1.3–1.5 |
| Quantified Difference | ΔlogP ≈ +0.3 to +0.5 units (higher lipophilicity for target) |
| Conditions | PubChem XLogP3-AA computational prediction (fragment-based); comparator value estimated from structural fragment contributions |
Why This Matters
Higher lipophilicity translates to increased membrane permeability and potentially superior oral bioavailability or blood-brain barrier penetration, making the target compound more suitable for CNS-targeted programs compared to non-methoxylated analogs.
- [1] PubChem Compound Summary CID 131378672. 1-(2-Bromo-4-methoxyphenyl)-2-fluoroethan-1-amine. Computed XLogP3-AA = 1.8. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/VIJSKJWREVRBBK-UHFFFAOYSA-N (accessed 2026-04-28). View Source
